![molecular formula C4H8Cl2N2NiO2 B13898820 Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-](/img/structure/B13898820.png)
Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel, [2,3-butanedione di(oxime-|EN)]dichloro- is a coordination compound with the molecular formula C₄H₈Cl₂N₂NiO₂ and a molecular weight of 245.72 g/mol . This compound is known for its unique structure, where nickel is coordinated with 2,3-butanedione dioxime and two chloride ions. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nickel, [2,3-butanedione di(oxime-|EN)]dichloro- can be synthesized through the reaction of nickel chloride with 2,3-butanedione dioxime in an appropriate solvent. The reaction typically involves mixing equimolar amounts of nickel chloride and 2,3-butanedione dioxime in a solvent such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex .
Industrial Production Methods
While specific industrial production methods for Nickel, [2,3-butanedione di(oxime-|EN)]dichloro- are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Nickel, [2,3-butanedione di(oxime-|EN)]dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chloride ions in the compound can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation-Reduction Reactions: The nickel center can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively. These reactions may require specific pH conditions and temperatures.
Major Products Formed
Substitution Reactions: The major products are new coordination complexes where the chloride ions are replaced by the incoming ligands.
Oxidation-Reduction Reactions: The products depend on the specific redox reaction but may include different oxidation states of nickel and corresponding ligands.
Applications De Recherche Scientifique
Nickel, [2,3-butanedione di(oxime-|EN)]dichloro- has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other nickel complexes and as a catalyst in various organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development and as a model compound for studying metal-based drugs.
Mécanisme D'action
The mechanism of action of Nickel, [2,3-butanedione di(oxime-|EN)]dichloro- involves its ability to coordinate with various ligands and participate in redox reactions. The nickel center can interact with molecular targets, such as enzymes or DNA, through coordination bonds. These interactions can alter the structure and function of the target molecules, leading to various biological effects. The pathways involved depend on the specific application and the nature of the interactions with the molecular targets .
Comparaison Avec Des Composés Similaires
Nickel, [2,3-butanedione di(oxime-|EN)]dichloro- can be compared with other nickel coordination compounds, such as:
Nickel, [1,2-ethanediamine]dichloro-: Similar in structure but uses 1,2-ethanediamine as the ligand instead of 2,3-butanedione dioxime.
Nickel, [2,4-pentanedione di(oxime-|EN)]dichloro-: Uses 2,4-pentanedione dioxime as the ligand, leading to different chemical properties and reactivity.
The uniqueness of Nickel, [2,3-butanedione di(oxime-|EN)]dichloro- lies in its specific ligand coordination, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Propriétés
Formule moléculaire |
C4H8Cl2N2NiO2 |
|---|---|
Poids moléculaire |
245.72 g/mol |
Nom IUPAC |
dichloronickel;N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C4H8N2O2.2ClH.Ni/c1-3(5-7)4(2)6-8;;;/h7-8H,1-2H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
YAHKTLKNGBMZQC-UHFFFAOYSA-L |
SMILES canonique |
CC(=NO)C(=NO)C.Cl[Ni]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



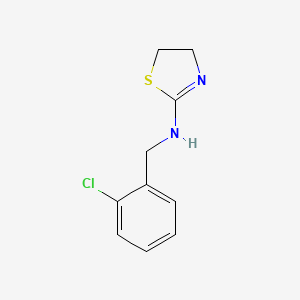

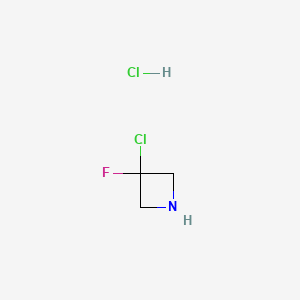
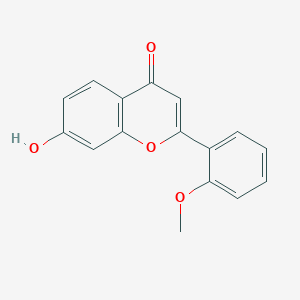
![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)
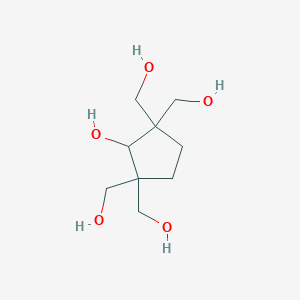
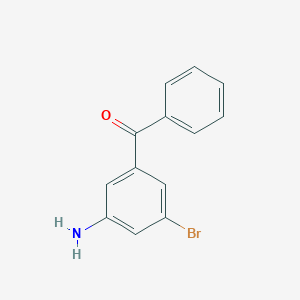

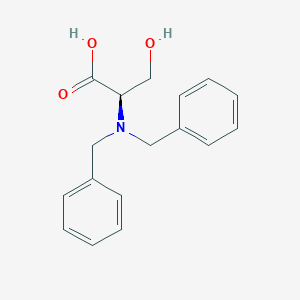
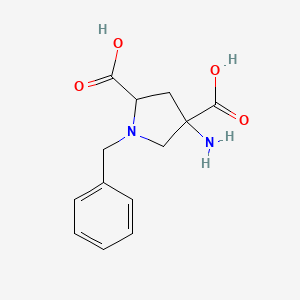
![2-[4-[3-(3-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13898825.png)

![2-[[2-Amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-methylamino]acetic acid](/img/structure/B13898828.png)
